

GSK-1520489A: A Technical Guide for Cancer Research Professionals

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Compound of Interest		
Compound Name:	GSK-1520489A	
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An In-depth Analysis of a PKMYT1 Kinase Inhibitor

This technical guide provides a comprehensive overview of **GSK-1520489A**, a potent inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), for researchers, scientists, and drug development professionals. This document details the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols based on published research.

Core Concepts: Targeting the G2/M Cell Cycle Checkpoint

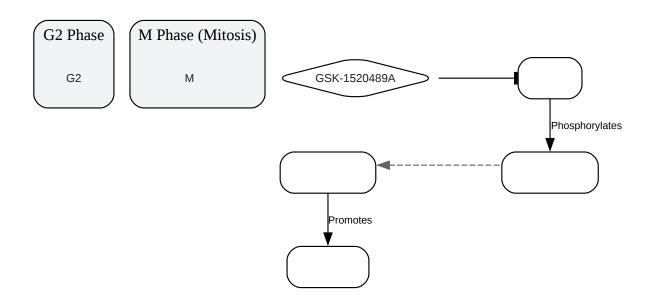
GSK-1520489A is a small molecule inhibitor targeting PKMYT1, a crucial regulator of the G2/M cell cycle checkpoint. PKMYT1, along with WEE1 kinase, phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. By inhibiting PKMYT1, **GSK-1520489A** prevents the inhibitory phosphorylation of CDK1, leading to premature mitotic entry and subsequent cell death, particularly in cancer cells with a dependency on the G2/M checkpoint.

Mechanism of Action: Inhibition of CDK1 Phosphorylation

The primary mechanism of action for **GSK-1520489A** is the inhibition of PKMYT1's kinase activity. This leads to a reduction in the phosphorylation of CDK1 at the Tyrosine 15 residue.[1]

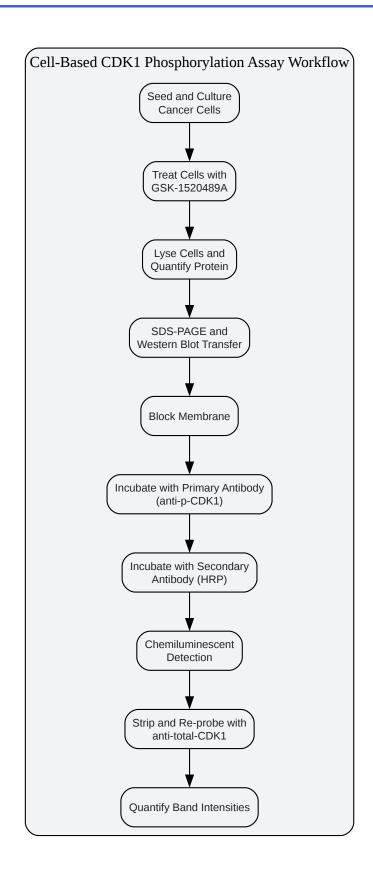


[2] This de-inhibition of CDK1 activity forces cells to bypass the G2/M checkpoint and enter mitosis prematurely, a state that can be lethal for cancer cells with underlying DNA damage or replication stress.









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